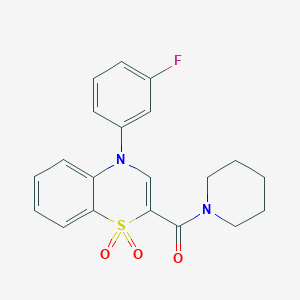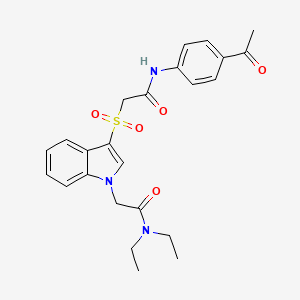
2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes an indole ring, a sulfonyl group, and an acetamide moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Mechanism of Action
Target of Action
2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, also known as 2-(3-{[(4-acetylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide, primarily targets specific enzymes involved in inflammatory pathways. These enzymes include cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting these enzymes, the compound reduces inflammation and associated symptoms.
Mode of Action
This compound interacts with the active sites of COX and LOX enzymes. The compound binds to these enzymes, preventing the conversion of arachidonic acid into pro-inflammatory mediators . This inhibition leads to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation and pain.
Biochemical Pathways
The biochemical pathways affected by this compound include the arachidonic acid cascade. By inhibiting COX and LOX enzymes, the compound disrupts the synthesis of prostaglandins and leukotrienes . This disruption leads to a reduction in inflammatory responses, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and is distributed throughout the body, reaching high concentrations in inflamed tissues . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound include the reduction of inflammation, pain, and swelling . By inhibiting the production of pro-inflammatory mediators, the compound alleviates symptoms associated with inflammatory conditions. This action can lead to improved mobility and quality of life for patients suffering from chronic inflammatory diseases.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, the compound may be more stable and effective in a neutral pH environment. Additionally, interactions with other medications or dietary components can affect its absorption and metabolism, potentially altering its therapeutic effects.
: Information synthesized from general knowledge about similar compounds and their mechanisms of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps, starting from commercially available starting materials. A general synthetic route may include:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction, where the sulfonyl-indole intermediate reacts with an acyl chloride or anhydride.
Final Coupling: The final step involves coupling the acetamide derivative with N,N-diethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the acetamide moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the sulfonyl group and the acetamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole ring and acetamide moiety.
Reduction Products: Reduced forms of the sulfonyl group and acetamide moiety.
Substitution Products: Substituted derivatives at the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a potential candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(3-(2-(4-Aminophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indole: Similar structure but lacks the acetamide moiety.
N-(4-Acetylphenyl)-2-(1H-indol-3-yl)acetamide: Similar structure but lacks the sulfonyl group.
N,N-Diethyl-2-(1H-indol-3-yl)acetamide: Similar structure but lacks the sulfonyl and acetylphenyl groups.
Uniqueness
The uniqueness of 2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole ring, sulfonyl group, and acetamide moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[3-[2-(4-acetylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-4-26(5-2)24(30)15-27-14-22(20-8-6-7-9-21(20)27)33(31,32)16-23(29)25-19-12-10-18(11-13-19)17(3)28/h6-14H,4-5,15-16H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLPFLUCLSTERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2632137.png)
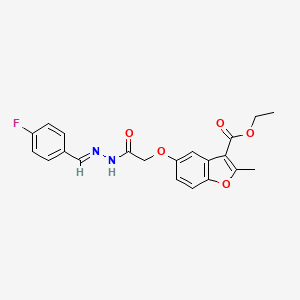
![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2632139.png)

![methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)
![ethyl 4-{7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate](/img/structure/B2632142.png)
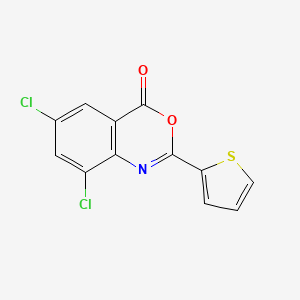
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B2632146.png)
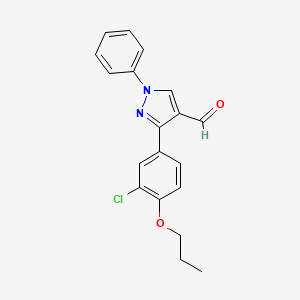
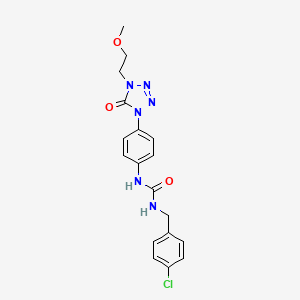
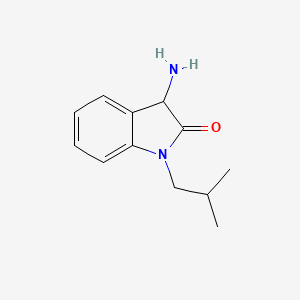
![N-benzyl-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2632158.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)
